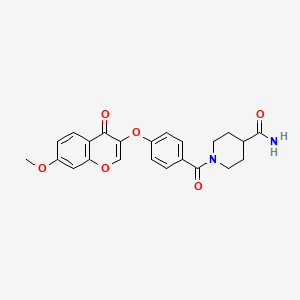

1-(4-((7-甲氧基-4-氧代-4H-色烯-3-基)氧基)苯甲酰)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups that are commonly seen in drug molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives is detailed in the first paper, where a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized . These compounds were designed to target acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The synthesis involved the introduction of various substituents at the benzamide moiety, which significantly affected the biological activity. The presence of bulky groups in the para position of the benzamide moiety led to an increase in anti-AChE activity, suggesting that similar synthetic strategies could be applied to the compound .

Molecular Structure Analysis

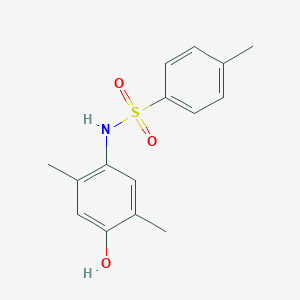

The second paper provides an analysis of the molecular structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . This compound shares some structural features with the compound of interest, such as a substituted piperidine ring and a methoxy group. The study utilized X-ray crystallography and AM1 molecular orbital methods to determine the conformation of the molecule. The crystal structure revealed an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety. This suggests that the compound of interest may also exhibit a planar aromatic system, which could be important for its interaction with biological targets.

Chemical Reactions Analysis

Although the provided papers do not discuss the chemical reactions of the specific compound , the synthesis and structural analysis of related compounds suggest that the piperidine moiety and the substituted benzoyl group could be reactive sites. The piperidine nitrogen and the carbonyl groups in the benzoyl and carboxamide moieties could participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related structures discussed in the papers. The presence of multiple hydrogen bond donors and acceptors, such as the carboxamide and sulfonyl groups, suggests that the compound would have significant solubility in polar solvents and could form hydrogen bonds in biological environments . The bulky substituents and the planar aromatic systems are likely to influence the lipophilicity of the compound, which is an important factor for its potential as a drug molecule .

科学研究应用

合成和抗菌评价

研究重点是合成色烯化合物的衍生物,包括 Pouramiri、Tavakolinejad Kermani 和 Khaleghi (2017) 的工作,他们开发了一系列 3-氨基-N-苄基-1-芳基-1H-苯并[f]色烯-2-甲酰胺。这些化合物通过一种清洁、无金属的反应合成,表现出对革兰氏阴性菌和革兰氏阳性菌的抗菌活性。该研究强调了这些衍生物在开发新型抗菌剂方面的潜力 (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017)。

抗氧化剂和镇痛剂

Abu‐Hashem、Al-Hussain 和 Zaki (2020) 合成了源自维斯纳金酮和凯林酮的新型苯并二呋喃基、1,3,5-三嗪、1,3,5-恶二氮杂卓和噻唑并嘧啶,展示了它们的抗炎和镇痛特性。这些化合物表现出显着的 COX-2 抑制、镇痛和抗炎活性,突出了它们作为新型药物的潜力 (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020)。

分子和晶体结构分析

Reis 等人 (2013) 的研究重点是 4-氧代-N-苯基-4H-色烯-2-甲酰胺及其衍生物的晶体结构分析,提供了对其分子构型的详细见解。这项研究为可能影响这些化合物的生物活性和材料特性的结构特性提供了一个基础性的理解 (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013)。

固态荧光特性

石、梁和张 (2017) 合成了各种苯并[c]香豆羧酸并对其进行了表征,揭示了它们在乙醇溶液和固态中优异的荧光特性。这项研究表明这些化合物在开发新型荧光材料中具有潜在应用 (Juan Shi, Yong Liang, Zunting Zhang, 2017)。

抗增殖和细胞毒活性

El Gaafary 等人 (2021) 探索了 3-氨基-1-(2,5-二氯苯基)-8-甲氧基-1H-苯并[f]色烯-2-腈的合成、表征和细胞毒活性。该化合物对多种人类癌细胞系表现出有希望的细胞毒活性,突出了其在癌症治疗研究中的潜力 (Menna El Gaafary, T. Syrovets, Hany M. Mohamed, et al., 2021)。

属性

IUPAC Name |

1-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6/c1-29-17-6-7-18-19(12-17)30-13-20(21(18)26)31-16-4-2-15(3-5-16)23(28)25-10-8-14(9-11-25)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYAEXPAAYXEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)

![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)

![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)

![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)

![2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2564798.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2564799.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)

![4-Ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2564802.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide](/img/structure/B2564803.png)

![5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide](/img/structure/B2564807.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2564810.png)